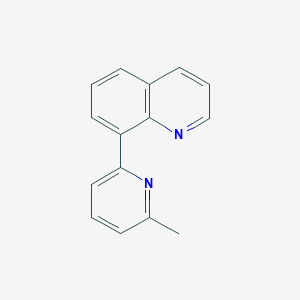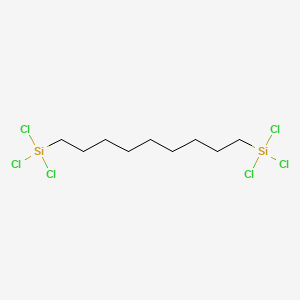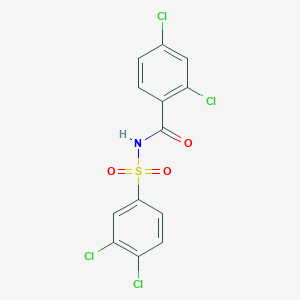![molecular formula C24H18O4 B14251018 5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol CAS No. 212334-00-4](/img/structure/B14251018.png)
5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, including the formation of biphenyl and phenoxyphenol intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and ether linkages allow it to fit into binding sites and modulate the activity of these targets . This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldiboronic Acid: Another biphenyl derivative with boronic acid groups, used in similar synthetic applications.
Bifonazole: An antifungal agent with a biphenyl structure, used in medical applications.
Thiophene/Phenylene Co-oligomers: Compounds with similar aromatic structures, used in optoelectronic applications.
Uniqueness
5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of phenoxy and biphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in the development of new pharmaceuticals .
Propriétés
Numéro CAS |
212334-00-4 |
|---|---|
Formule moléculaire |
C24H18O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-4-(4-phenoxyphenoxy)phenol |
InChI |
InChI=1S/C24H18O4/c25-23-9-5-4-8-21(23)22-16-20(14-15-24(22)26)28-19-12-10-18(11-13-19)27-17-6-2-1-3-7-17/h1-16,25-26H |
Clé InChI |
IFGUNGNZIDPUHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)

![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
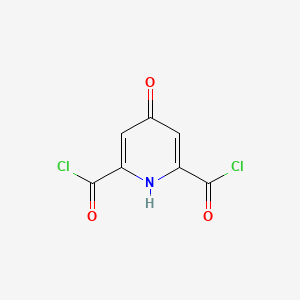
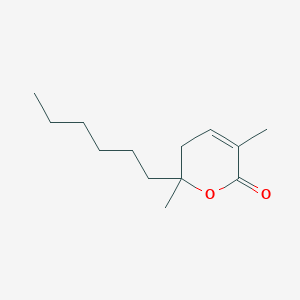
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
